4-氨基-1-苯基吡咯烷-2-酮盐酸盐

描述

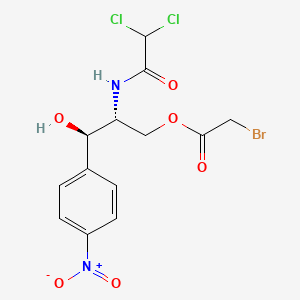

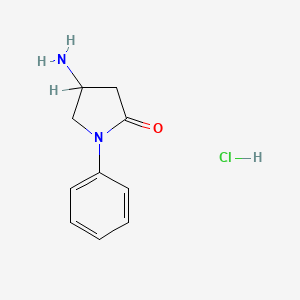

4-Amino-1-phenylpyrrolidin-2-one hydrochloride is a chemical compound with diverse applications, primarily in synthetic organic chemistry. Its structure and properties make it valuable for various synthetic processes.

Synthesis Analysis

- Synthesis from N-Vinylpyrrolidin-2-One : A method using N-Vinylpyrrolidin-2-One as a 3-Aminopropyl Carbanion equivalent for the synthesis of substituted 1-Pyrrolines, such as 2-Phenyl-1-Pyrroline, has been explored (Sorgi et al., 2003).

- Synthesis via Double Reduction of Cyclic Sulfonamides : The synthesis of related compounds like (4S-Phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine was achieved through the double reduction of cyclic sulfonamide precursors (Evans, 2007).

- Dynamic Kinetic Resolution Catalyzed by ω-Transaminases : A synthesis method for enantiomerically enriched 4-phenylpyrrolidin-2-one was developed, employing dynamic kinetic resolution as a key step (Koszelewski et al., 2009).

Molecular Structure Analysis

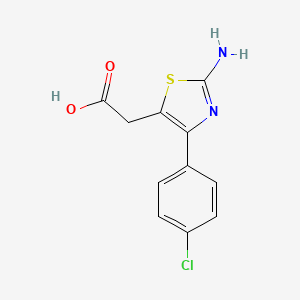

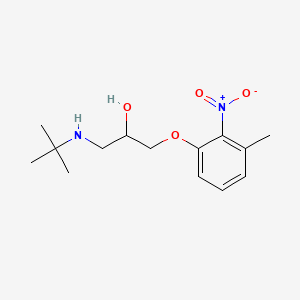

The molecular structure of 4-Amino-1-phenylpyrrolidin-2-one hydrochloride is characterized by its pyrrolidin-2-one core, a phenyl group, and an amino group. This structure influences its chemical behavior and reactivity.

Chemical Reactions and Properties

- Reactivity with Ketenes : The compound shows interesting reactivity with ketenes, forming various derivatives with potential pharmacological properties (Mosti et al., 1988).

- Decarboxylation Reactions : It undergoes decarboxylation reactions, highlighting its potential in synthetic applications (Hashimoto et al., 1986).

Physical Properties Analysis

The physical properties of 4-Amino-1-phenylpyrrolidin-2-one hydrochloride, such as melting point, solubility, and stability, are determined by its molecular structure. These properties are critical in its handling and application in various chemical processes.

Chemical Properties Analysis

- Aminooxygenation and Dioxygenation Reactions : This compound is capable of undergoing aminooxygenation and dioxygenation reactions, further expanding its utility in organic synthesis (Wdowik & Chemler, 2017).

- Fluorescence Enhancement : N-phenyl substitutions in similar compounds have been shown to enhance fluorescence, indicating potential applications in material science (Yang, Chiou, & Liau, 2002).

科学研究应用

苯甲吡醋酸及其衍生物的立体化学

苯甲吡醋酸及其基于吡咯烷-2-酮药效团的结构类似物,在促进记忆过程和减轻由于各种因素引起的认知功能损伤方面显示出显著的前景。最近的研究重点是苯甲吡醋酸对映体纯衍生物的设计、合成和生物活性探索。研究突出了立体中心构型与其各自对映体的生物学特性之间的直接关系。对单个对映体的比较药理学测试强调了它们的药理学优势,强调了为药物开发选择最有效立体异构体的重要性 (Veinberg et al., 2015)。

药理和生物活性研究

TOAC 在肽研究中的应用

顺磁性氨基酸 TOAC 已广泛用于肽和肽合成的研究中。TOAC 的刚性结构和通过肽键附着在肽骨架上的特性使其成为分析骨架动力学和肽二级结构的宝贵工具。这些研究中使用了各种物理技术,如 EPR 光谱、X 射线晶体学、CD、荧光、NMR 和 FT-IR。TOAC 的加入在研究肽与膜的相互作用、肽-蛋白质相互作用和肽-核酸相互作用方面特别有用 (Schreier et al., 2012)。

药物递送应用

PVP 在药物递送中的作用

聚乙烯吡咯烷酮 (PVP) 是一种亲水性聚合物,广泛用作制药、生物医学和营养保健领域的载体。其多功能性和独特性能使其成为开发新药剂型最合适和最有前途的聚合物之一。已经开发出各种基于 PVP 的系统,包括微粒、纳米颗粒、纤维、水凝胶、片剂和薄膜,以递送不同的活性成分。本综述重点介绍了 PVP 在药物递送中的作用,重点关注聚合物/活性化合物制剂的不同形态 (Franco & De Marco, 2020)。

安全和危害

The safety data sheet for this compound indicates that it is considered hazardous . It may be corrosive to metals and can cause severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing dust/fume/gas/mist/vapors/spray .

属性

IUPAC Name |

4-amino-1-phenylpyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c11-8-6-10(13)12(7-8)9-4-2-1-3-5-9;/h1-5,8H,6-7,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKUPNEOUQMMOGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20998612 | |

| Record name | 4-Amino-1-phenylpyrrolidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20998612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1-phenylpyrrolidin-2-one hydrochloride | |

CAS RN |

774-21-0 | |

| Record name | 2-Pyrrolidinone, 4-amino-1-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=774-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrrolidinone, 4-amino-1-phenyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000774210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-1-phenylpyrrolidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20998612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-1-phenylpyrrolidin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3S,4S)-5-(8-chloro-7-methyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate](/img/structure/B1213978.png)

![(3As,7as)-hexahydro[1,2]oxazolo[5,4-c]pyridin-3(2h)-one](/img/structure/B1213991.png)

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-(2-hydroxyphenyl)prop-2-enoate](/img/structure/B1213996.png)